molecular formula C13H14N2O B1269750 4-Benzyloxyphenylhydrazine CAS No. 51145-58-5

4-Benzyloxyphenylhydrazine

Cat. No. B1269750
CAS RN: 51145-58-5
M. Wt: 214.26 g/mol
InChI Key: UFZKWTITXBRSPK-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylhydrazine is a chemical compound involved in various chemical reactions and synthesis processes, leading to the production of numerous biologically active and structurally diverse compounds. Its role in synthesis is critical due to its reactivity with different chemical agents, enabling the formation of novel compounds with potential applications in material science, pharmacology, and organic chemistry.

Synthesis Analysis

The synthesis of 4-Benzyloxyphenylhydrazine and its derivatives often involves reactions with amines, phenylhydrazine, and other reagents. For example, 4-Aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones under certain conditions, showcasing the compound's versatility in synthesis processes (Fahmy & Aly, 1976).

Molecular Structure Analysis

Detailed molecular structure analysis of related compounds, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, provides insights into the electronic and vibrational spectra, molecular orbitals, and chemical reactivity. Theoretical calculations, including DFT studies, help in understanding the compound's stability, reactivity, and interaction with biomolecules (Mumit et al., 2020).

Chemical Reactions and Properties

4-Benzyloxyphenylhydrazine undergoes various chemical reactions, leading to the synthesis of novel compounds. For instance, its reaction with o-ethynylphenyl isothiocyanates followed by iodine addition produces 4-(iodoalkylidene)benzo[d][1,3]thiazines, demonstrating its utility in creating structurally diverse heterocycles (Sashida et al., 2013).

Physical Properties Analysis

The physical properties of 4-Benzyloxyphenylhydrazine derivatives, such as solubility, melting point, and stability, are crucial for their application in synthesis and material science. These properties are influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and other agents, are essential for understanding the compound's behavior in various chemical contexts. For example, the reaction of 4-benzyloxytetrahalogenopyridines with nucleophiles showcases the compound's reactivity and potential for creating a wide range of products (Julia et al., 1983).

Scientific Research Applications

Synthesis and Medicinal Importance

4-Benzyloxyphenylhydrazine and related compounds, such as 1,4-benzothiazine, are vital in synthesizing various biologically active derivatives. These derivatives exhibit a wide range of biological activities, including anti-hypertensive, anti-HIV, anti-inflammatory, antimicrobial, anti-rheumatic, cardiovascular, cytotoxic, immunomodulator, neuroprotective, antioxidant, antimalarial, and aldose reductase inhibitor properties (Maheshwari & Goyal, 2015).

Metal Complexes and Bioactive Materials

The condensation reaction involving phenylhydrazine leads to the production of compounds with potential as bioactive materials and therapeutic agents. These compounds are studied for their antibacterial and antioxidant activities, indicating their significance in developing alternative therapeutic agents (Idemudia, Sadimenko & Hosten, 2016).

Cardiovascular Applications

In cardiovascular research, derivatives of benzylisoquinolines (a related group to benzylhydrazines) like tetrandrine show various pharmacological activities, including calcium antagonism and adrenoceptor antagonism. These compounds, derived from plants used in Chinese traditional medicine, highlight the potential of benzylhydrazine derivatives in cardiovascular drug development (Sutter & Wang, 1993).

Anticancer Drug Development

Derivatives of 4-Benzyloxyphenylhydrazine, such as benzotriazine di-N-oxides, are explored in anticancer drug development. SR 4233 (tirapazamine) is an example of a bioreductive anticancer drug that targets hypoxic cells in solid tumors, showing the potential of these compounds in cancer therapy (Brown, 1993).

Neuropharmacology

In neuropharmacology, certain hydrazinecarbothioamides demonstrate significant anticonvulsant activity. These compounds, designed and synthesized based on 4-Benzyloxyphenylhydrazine structures, show promising results in epilepsy models, indicating their potential in treating neurological disorders (Tripathi & Kumar, 2013).

Monoamine Oxidase Inhibition

Synthesized derivatives of 1,4-benzothiazine-2,2-dioxide exhibit monoamine oxidase inhibition activities. These activities are important in the context of neurological and psychiatric disorders, indicating the therapeutic potential of 4-Benzyloxyphenylhydrazine derivatives in these areas (Ahmad et al., 2018).

Functionalized Benzothiazine for Drug Development

1,4-Benzothiazines, closely related to 4-Benzyloxyphenylhydrazine, are crucial scaffolds in therapeutic and medicinal research, with wide-ranging biological properties. These scaffolds are extensively utilized in novel drug development, highlighting their medicinal importance (Ajani, 2012).

Anticancer and Antioxidant Studies

Benzene sulfonamide derivatives, synthesized from reactions involving benzylhydrazines, demonstrate potent anticancer effects against breast carcinoma cell lines and exhibit antioxidant activities. These findings underscore the potential of these compounds in cancer treatment and as antioxidants (Mohamed et al., 2022).

DNA Strand Cleavage in Anticancer Therapy

The benzotriazine 1,4-dioxides, derivatives of 4-Benzyloxyphenylhydrazine, are studied for their role in DNA strand cleavage, especially in hypoxic tumor cells. This research is significant for understanding the mechanisms of anticancer drugs targeting DNA at a molecular level (Shinde et al., 2004).

Safety And Hazards

4-Benzyloxyphenylhydrazine is harmful if inhaled or swallowed. It may cause respiratory irritation and is harmful in contact with skin. It causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

(4-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZKWTITXBRSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295601
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylhydrazine

CAS RN

51145-58-5
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51145-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-benzyloxyphenylhydrazine hydrochloride (Intermediate C) (25.0 g) and 1.0 equiv of sodium methoxide in methanol (110 ml) was refluxed for 30 min. The reaction was cooled and the precipitate was collected by vacuum filtration. The crude material was washed with water, and ether and dried under vacuum to give 14.2 g of the desired product, m.p. 101-103° C.
Quantity
25 g
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110 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Iriuchijima, G Tsuchihashi - Agricultural and Biological Chemistry, 1978 - Taylor & Francis
… Fisher cydization reaction of 3 and 4-benzyloxyphenylhydrazine (4) in aqueous acetic acid gave N-acetyl-5benzyloxY-L-tryptophan (6) in 88 % yield after chromatography. …
Number of citations: 7 www.tandfonline.com
S Kapuściński, A Wojciechowska, K Urbaniak… - Liquid …, 2017 - Taylor & Francis
… To a solution of carbamoyl chloride 11 (2.00 mmol) in ethanol (20 mL), 4-benzyloxyphenylhydrazine hydrochloride (501 mg, 2.00 mmol) followed by triethylamine (0.62 mL, 4.2 mmol) …
Number of citations: 8 www.tandfonline.com
A Mooradian, AG Hlavac, PE Dupont… - Journal of Medicinal …, 1975 - ACS Publications
… ride in hot EtOH yielded 2,3,4,9-tetrahydro-iV,Ar-dimethyl1H-carbazol-3-amine hydrochloride (1), mp 253-2550.6 Substitution of 4-benzyloxyphenylhydrazine and 3-benzyl…
Number of citations: 16 pubs.acs.org
C Ainsworth - Journal of the American Chemical Society, 1958 - ACS Publications
… of the normalhydrolysis product 4-benzyloxyphenylhydrazine. It appears that this type of reaction falls into a larger classification represented by the equation …
Number of citations: 5 pubs.acs.org
M Jasinski, JS Gerding, A Jankowiak… - The Journal of …, 2013 - ACS Publications
… -nitrophenylhydrazine (2a) with benzaldehyde gave hydrazone 3a, while hydrazones 3b and 3c were conveniently obtained directly from hydrochlorides of 4-benzyloxyphenylhydrazine …
Number of citations: 20 pubs.acs.org
JS Gerding - 2015 - ir.vanderbilt.edu
… Subsequent condensation of 7a with 4-benzyloxyphenylhydrazine, and continuing the … g, 3.77 mmol) in EtOH (25 mL) and 4-benzyloxyphenylhydrazine chloride (1.89 g, 7.54 mmol) and …
Number of citations: 2 ir.vanderbilt.edu
HS Freeman, SD Kim, RD Gilbert, R McGregor - Dyes and pigments, 1991 - Elsevier
This paper describes the synthesis, spectral properties, and photolytic behavior of some 5-arylazo-6-hydroxy-y-carbolines. Like 1-arylazo-2-naphthols, these novel dyes exist primarily …
Number of citations: 12 www.sciencedirect.com
Y Iwata, M Arisawa, R Hamada, Y Kita… - Journal of medicinal …, 2001 - ACS Publications
… To these crystals was added 1 N HCl−EtOH (10.0 mL), and the solvent was removed to give 4-benzyloxyphenylhydrazine hydrochloride (897 mg, 40%) as dark yellow plates. To a …
Number of citations: 70 pubs.acs.org
PG Riley - 1973 - search.proquest.com
… acid solution, gave 4-benzyloxyphenylhydrazine hydrochloride. Fischer indolisation of an equimolar mixture of 4-benzyloxyphenylhydrazine hydrochloride and isobutyraldehyde (…
Number of citations: 0 search.proquest.com
P Kaszyński, S Kapuściński… - Advances in Heterocyclic …, 2019 - Elsevier
Rapid progress in liquid crystalline radicals witnessed during the past 15 years has been driven largely by fundamental studies and investigation of structure–property relationships in …
Number of citations: 19 www.sciencedirect.com

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